molecular formula C18H16FNO3S B2496146 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide CAS No. 2034497-37-3

2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Cat. No.: B2496146
CAS No.: 2034497-37-3
M. Wt: 345.39
InChI Key: VVJPOACEMCMVTI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a combination of fluorophenoxy, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Synthesis of the Furan-Thiophene Intermediate: The furan and thiophene rings are constructed through a series of reactions, including cyclization and functional group transformations.

    Coupling of Intermediates: The fluorophenoxy intermediate is then coupled with the furan-thiophene intermediate using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of fluorophenoxy, furan, and thiophene moieties may impart interesting electronic and optical properties, making it useful in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
  • 2-(2-bromophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
  • 2-(2-methylphenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide imparts unique properties, such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-3-1-2-4-16(15)23-12-18(21)20-9-7-14-5-6-17(24-14)13-8-10-22-11-13/h1-6,8,10-11H,7,9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJPOACEMCMVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=CC=C(S2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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